REACTION_CXSMILES
|
[CH:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)=[CH2:2].[CH2:9]([O:11][P:12]([O-:16])[O:13][CH2:14][CH3:15])[CH3:10].C[Si](C)(C)Cl>>[N:6]1[CH:7]=[CH:8][C:3]([CH2:1][CH2:2][P:12](=[O:16])([O:13][CH2:14][CH3:15])[O:11][CH2:9][CH3:10])=[CH:4][CH:5]=1
|
Name
|
|
Quantity
|
108 mL
|
Type
|
reactant
|
Smiles
|
C(=C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
129 mL
|
Type
|
reactant
|
Smiles
|
C(C)OP(OCC)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
gave exothermic
|
Type
|
CUSTOM
|
Details
|
reaction to 53° C. with intermittent ice bath
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
CUSTOM
|
Details
|
was fitted for vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
A possible exotherm was noted during distillation with deposition of solids in the lines
|
Type
|
DISTILLATION
|
Details
|
The distillation
|
Type
|
DISTILLATION
|
Details
|
distillation
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC=C(C=C1)CCP(OCC)(OCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 133 g | |
YIELD: CALCULATEDPERCENTYIELD | 54.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |